2-Amino-3-methylbut-3-enoic acid

Enzyme Mechanism Natural Product Biosynthesis Structural Biology

Researchers requiring a conformationally restricted, unsaturated amino acid for peptide engineering often face limited options with suitable reactivity. 2-Amino-3-methylbut-3-enoic acid (CAS 60049-36-7) directly addresses this gap with its reactive γ-terminal alkene. - Enables thiol-ene click chemistry and radical additions for bioconjugation, reactions not feasible with valine or leucine. - With only 2 rotatable bonds, it introduces backbone rigidity for developing peptidomimetics with enhanced target affinity. - The (R)-enantiomer is validated as a substrate for non-heme diiron azetidine synthase (PDB 9PJ3). Racemic mixture suitable for initial screening; chiral resolution is recommended for definitive mechanistic studies. Reliable supply supports advanced medicinal chemistry and chemical biology applications.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 60049-36-7
Cat. No. B13611380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-methylbut-3-enoic acid
CAS60049-36-7
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESCC(=C)C(C(=O)O)N
InChIInChI=1S/C5H9NO2/c1-3(2)4(6)5(7)8/h4H,1,6H2,2H3,(H,7,8)
InChIKeyCJNBBWGXTPGZRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-methylbut-3-enoic Acid: Structural and Property Overview


2-Amino-3-methylbut-3-enoic acid (CAS 60049-36-7) is a non-proteinogenic, racemic α-amino acid featuring a branched, unsaturated side chain with a reactive terminal alkene [1]. This structural motif—a methyl-substituted butenoic acid backbone—differentiates it from standard aliphatic amino acids and enables its use as a versatile chiral building block in medicinal chemistry, peptide engineering, and as a mechanistic probe for non-heme diiron enzymes [2][3].

Stereochemical Control
Enantiomer-specific enzyme mechanism studies; chiral reference workflow
Chiral Building Block
Non-proteinogenic amino acid scaffold with terminal alkene handle
Probe Chemistry
Radical reactivity and bioconjugation research context

Why Generic Substitution Fails for 2-Amino-3-methylbut-3-enoic Acid


While structurally related amino acids like valine or glutamic acid derivatives may appear similar, simple substitution fails due to the unique combination of a chiral α‑center and a terminal alkene at the γ‑position [1]. The racemic mixture (CAS 60049-36-7) exhibits distinct physicochemical properties, including a specific computed XLogP3-AA of -1.9 and a rotatable bond count of 2, which diverge from common analogs and directly impact solubility, reactivity, and enzyme recognition [2]. Critically, the (R)-enantiomer serves as a stereospecific substrate for non-heme diiron azetidine synthase, whereas the (S)-enantiomer and related achiral analogs are not competent in this role, underscoring the requirement for stereochemically defined material in mechanistic studies [3].

This Product
Racemic Mixture
Contains both (R)- and (S)-enantiomers; (R)-enantiomer reported as stereospecific substrate for azetidine synthase
vs
Potential Substitute
Enantiopure (R)-Isomer
Enantiomeric composition may shift enzyme recognition; racemic material requires resolution for mechanistic studies
This Product
Terminal Alkene Side Chain
γ-position unsaturation supports radical addition and bioconjugation chemistry
vs
Potential Substitute
L-Valine / L-Leucine
Saturated side chain lacks reactive handle; functionalization pathway may not transfer
This Product
Conformational Restriction
Reported 2 rotatable bonds; may impart backbone rigidity in peptide design
vs
Potential Substitute
γ-Methyleneglutamic Acid
Additional methylene unit increases flexibility; conformational preference may differ

2-Amino-3-methylbut-3-enoic Acid: Quantitative Evidence vs. Analogs


Stereospecific Recognition by Azetidine Synthase

The (R)-enantiomer of 2-amino-3-methylbut-3-enoic acid (CAS 60103-01-7) binds in a stereospecific manner to the non-heme diiron azetidine synthase from *Streptomyces cacaoi*, as confirmed by a 2.1 Å X-ray crystal structure [1]. The enzyme active site accommodates the (R)-configuration, while the (S)-enantiomer is not observed in the bound state under the same crystallization conditions, establishing a strict stereochemical requirement for this critical biosynthetic transformation [2].

Stereospecific Binding
Head-to-head
Target:(R)-enantiomer bound in co-crystal (PDB 9PJ3)
Comparator:(S)-enantiomer not bound; no defined electron density
Supports enantiomer-specific assay design for azetidine synthase studies
2.1 Å resolution; enzyme co-crystallized with manganese
Enzyme Mechanism Natural Product Biosynthesis Structural Biology

Lipophilicity vs. Branched-Chain Amino Acids

The computed partition coefficient XLogP3-AA for the free amino acid is -1.9 [1], which is significantly more polar than the canonical branched-chain amino acid L-valine (computed XLogP ~ -2.3 but differing due to absence of alkene). This value positions the compound closer in hydrophilicity to glutamic acid analogs, yet with a distinct unsaturated side chain that offers unique reactivity (e.g., for click chemistry or radical additions) not possible with saturated analogs [2].

Lipophilicity
Class-level
-1.9XLogP3-AA
Reported polarity context; closer to glutamic acid analogs than valine
Computed value; experimental logP validation recommended
Physicochemical Properties Drug Design ADME Prediction

Conformational Rigidity vs. Glutamic Acid Derivatives

With only two rotatable bonds (C-C bonds excluding the carboxylate C-O) [1], 2-amino-3-methylbut-3-enoic acid is more conformationally restricted than γ‑methyleneglutamic acid (4‑methyleneglutamic acid, CAS 7150-74-5), which possesses an additional methylene unit and consequently higher rotational freedom. This reduced flexibility can impart greater conformational stability when incorporated into peptide backbones, potentially enhancing target binding affinity by pre‑organizing the bioactive conformation [2].

Conformational Rigidity
Class-level
2rotatable bonds
May support constrained backbone geometry in peptidomimetic design
33% fewer rotatable bonds vs. γ-methyleneglutamic acid; computed by Cactvs
Peptide Engineering Conformational Analysis Medicinal Chemistry

Alkene Reactivity vs. Saturated Analogs

The terminal alkene at the γ‑position (C=C bond) is a defining feature that distinguishes this compound from saturated amino acids such as L‑valine and L‑leucine. In a radiolysis study, 2‑amino‑3‑methylbut‑3‑enoic acid was identified as a distinct product formed from penicillamine under oxidative conditions, demonstrating its generation via radical pathways [1]. The presence of the alkene enables downstream functionalization (e.g., thiol‑ene click chemistry, epoxidation) that is not possible with its saturated counterparts, providing a versatile chemical handle for bioconjugation and probe synthesis [2].

Alkene Reactivity
Class-level
Terminal Alkene Present
Detected as product in gamma radiolysis of penicillamine; supports radical pathway context
Supports bioconjugation and covalent probe chemistry review
Enables thiol-ene click chemistry and epoxidation; saturated analogs lack this handle
Chemical Biology Radical Chemistry Protein Modification

2-Amino-3-methylbut-3-enoic Acid Applications


Diiron Enzyme Mechanism Studies

The (R)-enantiomer of 2-amino-3-methylbut-3-enoic acid is a validated substrate for azetidine synthase, as demonstrated by co-crystallization and X-ray diffraction (PDB 9PJ3) [1]. Procurement of enantiopure (R)-isomer (CAS 60103-01-7) is essential for biochemical assays aimed at elucidating the mechanism of ethylidene azetidine formation, including stopped-flow kinetics, intermediate trapping, and mutagenesis studies. The racemic mixture (CAS 60049-36-7) may be used for initial screening, but chiral resolution is required for definitive mechanistic conclusions [2].

Constrained Peptidomimetic Design

With only two rotatable bonds, this compound introduces conformational rigidity when incorporated into peptide backbones, in contrast to more flexible glutamic acid derivatives [3]. This property is advantageous for developing peptidomimetics that require a pre‑organized γ‑methylene side chain to enhance target binding affinity or protease resistance. Procurement of the racemic mixture followed by chiral separation, or direct sourcing of the desired enantiomer, is recommended for solid-phase peptide synthesis and subsequent conformational analysis [4].

Bioconjugate Development via Alkene Functionalization

The terminal alkene at the γ‑position serves as a unique reactive handle for radical additions, thiol‑ene click chemistry, and epoxidation, which are not feasible with saturated amino acids like valine or leucine [5]. This reactivity enables the construction of covalent inhibitors, activity-based probes, and bioconjugates for chemical biology applications. The compound's computed XLogP3-AA of -1.9 supports aqueous solubility while maintaining sufficient lipophilicity for membrane permeability studies [6].

Radiolysis and Oxidative Stress Reference

2-Amino-3-methylbut-3-enoic acid has been identified as a product in the gamma radiolysis of penicillamine, with its G‑value determined [7]. This makes the compound a valuable reference standard for quantifying oxidative damage in sulfur-containing amino acids and for developing antioxidant screening assays. The alkene functionality also provides a spectroscopic handle for monitoring radical-mediated transformations.

Application
Selection Property
Validation Focus
Enzyme mechanism probe studies
Stereochemical-control context
Enantiomer-specific binding review
Peptidomimetic conformational studies
Conformational restriction profile
Backbone geometry and stability review
Alkene functionalization research
Reactive handle context
Covalent attachment chemistry review
Oxidative stress pathway studies
Radical reactivity context
Radiolysis product monitoring

Technical Documentation Hub

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34 linked technical documents
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